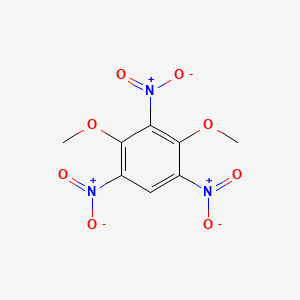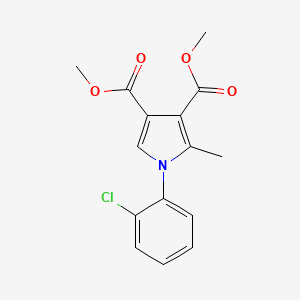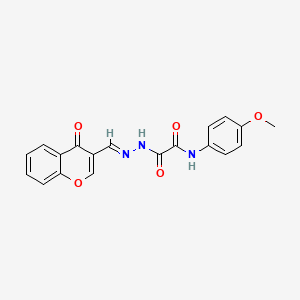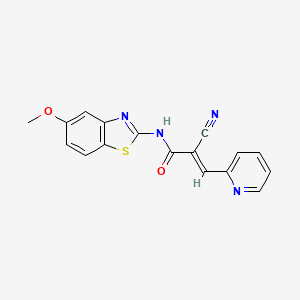![molecular formula C15H11ClF3NO2 B11941712 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)
3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C15H11ClF3NO2 and a molecular weight of 329.709 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a methoxy group, and a chloro group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon as a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is utilized in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and chloro groups contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-chloro-4-methoxy-N-[3-methoxyphenyl]benzamide
- 3-chloro-4-methoxy-N-[4-methoxyphenyl]benzamide
- 3-chloro-4-methoxy-N-[3-methylphenyl]benzamide
Uniqueness
3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high lipophilicity and specific binding interactions .
Propriétés
Formule moléculaire |
C15H11ClF3NO2 |
|---|---|
Poids moléculaire |
329.70 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-6-5-9(7-12(13)16)14(21)20-11-4-2-3-10(8-11)15(17,18)19/h2-8H,1H3,(H,20,21) |
Clé InChI |
KIDBNMUEUBARRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B11941647.png)


![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)



![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)



